3,4-Dimethyl-4'-(1,3-dioxolan-2-YL)benzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,4-Dimethyl-4'-(1,3-dioxolan-2-yl)benzophenone (DMBP) is a synthetic aromatic compound with a wide range of applications. It is a white, crystalline solid with a melting point of 156-157°C. DMBP is a derivative of benzophenone, a widely used UV absorber and antioxidant, and is used in a variety of industries including pharmaceuticals, personal care products, and plastics. DMBP has many unique properties that make it suitable for a variety of applications.
Scientific Research Applications
Synthesis and Structural Studies
- Synthesis of Diols : Compounds similar to 3,4-Dimethyl-4'-(1,3-dioxolan-2-yl)benzophenone have been synthesized for their interesting structural properties. For example, the synthesis of (4R,5R)-α,α,α′,α′-2,2-hexaphenyl-4,5-dimethanol-1,3-dioxolane from dimethyl-L-tartrate and benzophenone was reported, with studies focusing on its X-ray and IR structural properties (Irurre et al., 1992).
Fungicidal Activities
- Potential in Fungicides : Some derivatives of 1,3-dioxolane, which is structurally related to 3,4-Dimethyl-4'-(1,3-dioxolan-2-yl)benzophenone, exhibit high fungicidal activities. This suggests potential agricultural applications (Talismanov & Popkov, 2007).
Photopolymerization
- Use in Photopolymerization : Derivatives like Benzophenone-di-1,3-dioxane have been used as novel initiators for free radical photopolymerization, indicating their utility in materials science and polymer chemistry (Kemin et al., 2011).
Medicinal Chemistry
- NMDA-Receptor Affinity : Some derivatives have been studied for their affinity to the phencyclidine binding site of the NMDA-receptor, suggesting potential medicinal applications (Aepkers & Wünsch, 2004).
Catalysis and Chemical Synthesis
- Catalyzed Condensations : Investigations into the acid-catalyzed condensation of chemicals like glycerol with benzophenone derivatives indicate their role in synthesizing potential novel platform chemicals (Deutsch, Martin & Lieske, 2007).
properties
IUPAC Name |
(3,4-dimethylphenyl)-[4-(1,3-dioxolan-2-yl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O3/c1-12-3-4-16(11-13(12)2)17(19)14-5-7-15(8-6-14)18-20-9-10-21-18/h3-8,11,18H,9-10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBRCREWCYRZJEZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)C3OCCO3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60645118 |
Source
|
Record name | (3,4-Dimethylphenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60645118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dimethyl-4'-(1,3-dioxolan-2-YL)benzophenone | |
CAS RN |
898760-28-6 |
Source
|
Record name | (3,4-Dimethylphenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60645118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.